

Introduction: The Criticality of Stereoisomeric Purity in Paroxetine

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Compound of Interest

Compound Name: *ent*-Paroxetine Hydrochloride

Cat. No.: B129158

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Paroxetine is a potent and highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.^{[1][2]} Chemically, paroxetine possesses two chiral centers, resulting in the possibility of four stereoisomers. The therapeutically active form is (-)-trans-(3S,4R)-4-(4-fluorophenyl)-3-[(3,4-methylenedioxy)phenoxy]-methyl]piperidine.^{[3][4]} Its enantiomer, the (+)-trans isomer, is referred to as *ent*-paroxetine.

In chiral drug development, the stereoisomeric purity of the active pharmaceutical ingredient (API) is a paramount concern. Different enantiomers of a drug can exhibit significant variations in pharmacological activity, metabolic pathways, and toxicity profiles.^[3] The inactive or less active enantiomer may act as an impurity, contribute to off-target effects, or impose an unnecessary metabolic burden on the patient. Therefore, regulatory bodies mandate the precise quantification of enantiomeric impurities to ensure the safety, quality, and efficacy of the final drug product.

This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of ***ent*-Paroxetine Hydrochloride** in the presence of the active Paroxetine Hydrochloride isomer. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.^{[5][6]}

Methodology Deep Dive: The Science of Separation

The successful chiral separation of paroxetine enantiomers hinges on the selection of a specialized Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the analytes, leading to differential retention times.

- **Rationale for Stationary Phase Selection:** Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including paroxetine.[3][7][8] Columns such as Chiralpak® AD, based on amylose tris(3,5-dimethylphenylcarbamate), create chiral cavities and engage in multiple interactions (hydrogen bonding, π - π stacking, dipole-dipole) with the enantiomers. This multi-modal interaction mechanism is highly effective in differentiating the subtle spatial differences between paroxetine and ent-paroxetine, resulting in their chromatographic separation.[7][9]
- **Mobile Phase Optimization:** The separation is typically achieved under normal-phase conditions. The mobile phase consists of a non-polar alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The alcohol modifier plays a crucial role in modulating retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP. Furthermore, the addition of a small amount of a basic additive, such as diethylamine (DEA), is critical.[10] DEA acts as a competing base to minimize strong, non-enantioselective interactions between the basic piperidine nitrogen of paroxetine and any residual acidic silanol groups on the silica support, thereby significantly improving peak shape and resolution.
- **Detection Wavelength:** Paroxetine exhibits a strong UV absorbance maximum at approximately 295 nm.[1][11][12] This wavelength provides excellent sensitivity for both the main component and the enantiomeric impurity, making it ideal for quantification at low levels as required by regulatory standards.

Experimental Protocol: Chiral Purity Determination

This protocol outlines the step-by-step procedure for the analysis of **ent-Paroxetine Hydrochloride**.

Instrumentation and Materials

- **HPLC System:** A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

- Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).
- Chemicals:
 - n-Hexane (HPLC Grade)
 - Isopropanol (IPA) (HPLC Grade)
 - Diethylamine (DEA) (Reagent Grade)
- Reference Standards:
 - Paroxetine Hydrochloride CRS (e.g., USP Reference Standard)[[2](#)]
 - **ent-Paroxetine Hydrochloride** (as available, for peak identification and method development).

Chromatographic Conditions

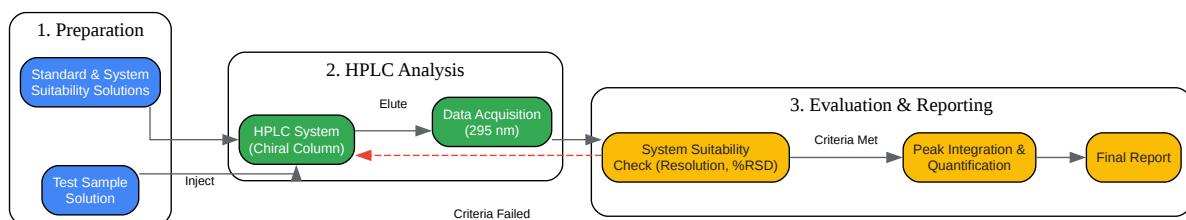
Parameter	Condition
Column	Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase	n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	295 nm
Injection Volume	10 µL
Run Time	Approximately 20 minutes

Solution Preparation

- Diluent Preparation: Prepare the mobile phase (n-Hexane:IPA:DEA, 90:10:0.1) to be used as the diluent.

- Standard Stock Solution (Paroxetine): Accurately weigh about 10 mg of Paroxetine Hydrochloride CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1.0 mg/mL.
- System Suitability Solution (Spiked Standard): If ent-Paroxetine standard is available, prepare a solution containing approximately 1.0 mg/mL of Paroxetine Hydrochloride and 0.01 mg/mL of **ent-Paroxetine Hydrochloride** in the diluent. If the enantiomer is not available, a resolution solution can often be prepared using a sample known to contain the impurity or by degrading a sample under specific conditions (e.g., base hydrolysis) that may induce partial racemization.
- Test Solution: Accurately weigh about 10 mg of the Paroxetine Hydrochloride test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1.0 mg/mL.

Analytical Procedure Workflow



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Caption: Workflow for the chiral analysis of Paroxetine HCl.

System Suitability

Before sample analysis, inject the System Suitability Solution five or six times. The system is deemed suitable for use if the following criteria are met:

- Resolution: The resolution between the paroxetine and ent-paroxetine peaks is not less than 2.0.
- Tailing Factor: The tailing factor for the paroxetine peak is not more than 2.0.
- Precision: The relative standard deviation (%RSD) of the peak area for paroxetine from replicate injections is not more than 2.0%.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[\[6\]](#)[\[13\]](#)

Validation Parameters and Acceptance Criteria

Parameter	Protocol	Acceptance Criteria
Specificity	Inject diluent, a solution of paroxetine, and a spiked solution containing ent-paroxetine. Assess for interference at the retention time of the enantiomer.	The method is specific if it resolves the ent-paroxetine peak from the main paroxetine peak and any other components. Baseline resolution (≥ 2.0) is desired.
Linearity	Prepare solutions of ent-paroxetine at five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, range from 0.05% to 0.15% of the nominal test concentration).	Correlation coefficient (r^2) ≥ 0.999 .
Limit of Detection (LOD) & Limit of Quantitation (LOQ)	Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.	LOD: S/N ratio of approximately 3:1. LOQ: S/N ratio of approximately 10:1. The LOQ should be at or below the reporting threshold.
Accuracy	Analyze a sample of Paroxetine Hydrochloride spiked with known amounts of ent-paroxetine at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate.	The mean recovery should be within 90.0% to 110.0% for each level.
Precision	Repeatability (Intra-assay): Analyze six separate preparations of a sample spiked with ent-paroxetine at the specification limit on the same day. Intermediate Precision: Repeat the analysis	%RSD of the results should be not more than 10.0%.

on a different day with a different analyst or on a different instrument.

Robustness

Deliberately vary critical method parameters one at a time (e.g., Flow Rate ± 0.1 mL/min, Column Temperature $\pm 2^\circ\text{C}$, %IPA in mobile phase $\pm 10\%$). Analyze a system suitability solution under each condition.

The system suitability criteria (e.g., resolution) must be met under all varied conditions, demonstrating the method's reliability during normal use. [14]

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust system for the separation and quantification of **ent-Paroxetine Hydrochloride**. The use of a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase ensures excellent resolution and peak shape. Proper validation of this method in accordance with ICH guidelines will guarantee that it is fit for purpose in a quality control environment, ensuring the stereoisomeric purity and, ultimately, the safety and efficacy of Paroxetine drug products.

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